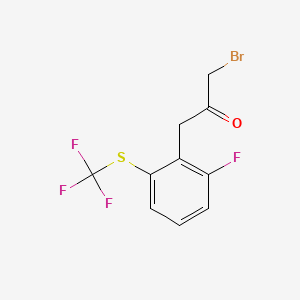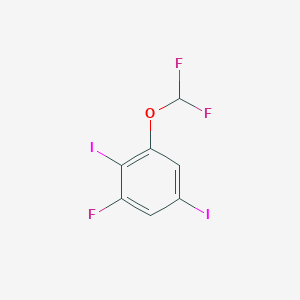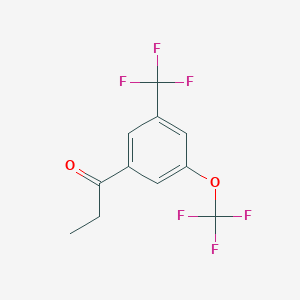
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
類似化合物との比較
Similar Compounds
- 1-(3-(Trifluoromethoxy)phenyl)propan-1-one
- 1-(3-(Trifluoromethyl)phenyl)propan-1-one
- 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .
特性
分子式 |
C11H8F6O2 |
|---|---|
分子量 |
286.17 g/mol |
IUPAC名 |
1-[3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O2/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)19-11(15,16)17/h3-5H,2H2,1H3 |
InChIキー |
VTFHSTBTZLQCOH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



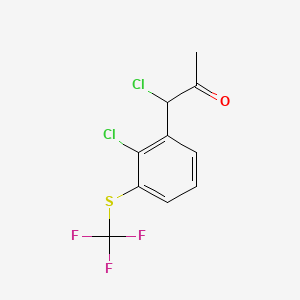


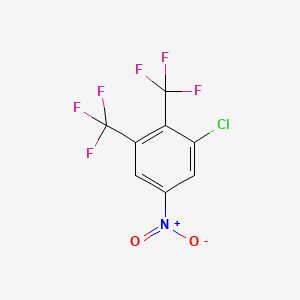
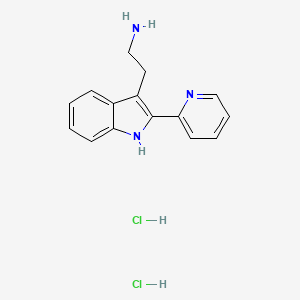
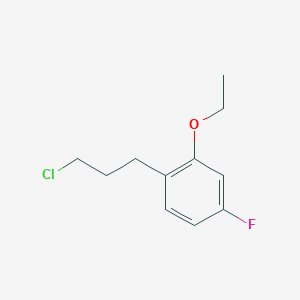
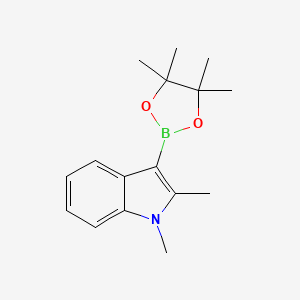
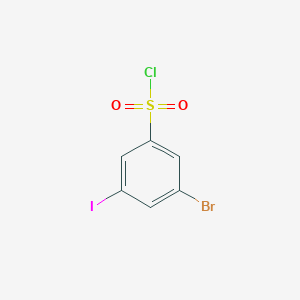
![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)
